molecular formula C10H15NO2 B13047062 (1S,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol

(1S,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol

Katalognummer: B13047062
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: ATTZVVCPJSZCJA-OIBJUYFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol is a chiral compound with significant importance in various scientific fields. This compound features an amino group, a methoxyphenyl group, and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and nitroethane.

    Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 3-methoxybenzaldehyde and nitroethane to form a nitro alcohol intermediate.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen in the presence of a palladium catalyst or other suitable reducing agents.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The amino group can participate in substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or other oxidizing agents.

    Reduction: Hydrogen with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Acyl chlorides, isocyanates, or other electrophiles.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides, ureas, or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(1S,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (1S,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyphenyl group can interact with hydrophobic pockets, enhancing binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2R)-1-amino-1-(3-methoxyphenyl)propan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activities.

    1-amino-1-(3-methoxyphenyl)propan-2-one: A ketone derivative with different reactivity and applications.

    1-amino-1-(3-methoxyphenyl)propan-2-amine: An amine derivative with distinct chemical behavior.

Uniqueness

(1S,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol is unique due to its specific chiral configuration, which imparts distinct biological activities and reactivity compared to its enantiomers and other derivatives.

Eigenschaften

Molekularformel

C10H15NO2

Molekulargewicht

181.23 g/mol

IUPAC-Name

(1S,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H15NO2/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10+/m0/s1

InChI-Schlüssel

ATTZVVCPJSZCJA-OIBJUYFYSA-N

Isomerische SMILES

C[C@@H]([C@H](C1=CC(=CC=C1)OC)N)O

Kanonische SMILES

CC(C(C1=CC(=CC=C1)OC)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.